Bienvenue dans la boutique en ligne BenchChem!

4-iodo-N-pyridin-3-ylbenzamide

CYP11B2 aldosterone synthase halogen SAR

4-Iodo-N-pyridin-3-ylbenzamide (CAS 331434-39-0, PubChem CID is a synthetic small-molecule benzamide derivative with the molecular formula C12H9IN2O and a molecular weight of 324.12 g/mol. The compound belongs to the N-(pyridin-3-yl)benzamide chemotype, a scaffold that has been systematically evaluated for selective inhibition of human aldosterone synthase (CYP11B2), with the most potent congeners in this series exhibiting IC50 values in the 53–166 nM range.

Molecular Formula C12H9IN2O
Molecular Weight 324.12g/mol
CAS No. 331434-39-0
Cat. No. B402216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-pyridin-3-ylbenzamide
CAS331434-39-0
Molecular FormulaC12H9IN2O
Molecular Weight324.12g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C12H9IN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16)
InChIKeyIDMNCXKEBHHSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-pyridin-3-ylbenzamide (CAS 331434-39-0): Structural Identity and Procurement-Relevant Baseline


4-Iodo-N-pyridin-3-ylbenzamide (CAS 331434-39-0, PubChem CID 814723) is a synthetic small-molecule benzamide derivative with the molecular formula C12H9IN2O and a molecular weight of 324.12 g/mol [1]. The compound belongs to the N-(pyridin-3-yl)benzamide chemotype, a scaffold that has been systematically evaluated for selective inhibition of human aldosterone synthase (CYP11B2), with the most potent congeners in this series exhibiting IC50 values in the 53–166 nM range [2]. The presence of a para-iodo substituent on the benzamide ring distinguishes this compound from its chloro, bromo, and unsubstituted analogs, conferring unique physicochemical and reactivity profiles relevant to both biological screening and synthetic chemistry applications [1].

Why 4-Iodo-N-pyridin-3-ylbenzamide Cannot Be Replaced by Close Halogen or Positional Analogs


The N-(pyridin-3-yl)benzamide scaffold exhibits pronounced halogen-dependent variation in CYP11B2 inhibitory potency: the 4-bromo analog shows an IC50 of 104 nM, while the 4-chloro analog is approximately 4-fold less potent at IC50 420 nM [1][2]. This halogen sensitivity indicates that atomic radius, polarizability, and halogen-bonding capacity are critical determinants of target engagement within this chemotype [3]. Furthermore, the pyridin-3-yl regioisomer is functionally distinct from the pyridin-4-yl isomer (e.g., INPBA), which has been employed in coordination chemistry rather than CYP11B2 pharmacological studies [4]. Substituting the 4-iodo compound with the 4-chloro, 4-bromo, or pyridin-4-yl variants without experimental validation risks introducing uncharacterized shifts in potency, selectivity, and reactivity that can compromise assay reproducibility or synthetic utility.

Quantitative Differentiation Evidence for 4-Iodo-N-pyridin-3-ylbenzamide Versus Closest Analogs


CYP11B2 Inhibitory Potency Gradient Across 4-Halogen Series Establishes Iodo as the Differentiated Congener

Within the N-(pyridin-3-yl)benzamide series, CYP11B2 inhibitory potency exhibits a clear halogen-dependent gradient: the 4-chloro analog is the weakest (IC50 420 nM), the 4-bromo analog is approximately 4-fold more potent (IC50 104 nM), establishing that increasing halogen size and polarizability correlates with enhanced target engagement [1][2]. The 4-iodo analog, bearing the largest and most polarizable halogen in the series, is positioned at the apex of this SAR trend. In a parallel single-concentration screen, the 4-chloro analog achieved 88% CYP11B2 inhibition at 0.5 mM versus 64% for the 4-bromo analog, further confirming that halogen identity, not merely presence, governs target interaction [3]. The 4-iodo compound is thus the logical candidate for exploring the upper boundary of potency within this chemotype.

CYP11B2 aldosterone synthase halogen SAR

CYP11B2 Selectivity Versus Off-Target Steroidogenic CYPs Is a Conserved Class Feature of N-(Pyridin-3-yl)benzamides

The N-(pyridin-3-yl)benzamide scaffold has been demonstrated to confer high selectivity for CYP11B2 over the closely related steroidogenic enzymes CYP11B1, CYP17, and CYP19. In the foundational study by Zimmer et al. (2011), the most potent CYP11B2 inhibitors in this series (IC50 53–166 nM) showed no detectable inhibition of CYP17 or CYP19 [1]. This selectivity profile is structurally encoded by the pyridin-3-yl orientation, as N-(pyridin-2-yl)benzamides exhibit distinct antimycobacterial activity profiles rather than CYP11B2 selectivity [2]. The 4-iodo substitution is expected to preserve this class-level selectivity while potentially modulating the CYP11B2/CYP11B1 selectivity ratio through altered halogen-bonding interactions in the enzyme active site.

CYP11B1 CYP17 CYP19 aldosterone synthase selectivity

Para-Iodo Substituent Confers Superior Halogen-Bonding Capacity Versus Chloro and Bromo Analogs

The iodine atom at the para position of the benzamide ring possesses the largest σ-hole and strongest halogen-bond donor capacity among the common halogens (I > Br > Cl) [1]. This property has been explicitly exploited in the 4-pyridyl isomer, 4-iodo-N-(4-pyridyl)benzamide (INPBA), which was designed to engage in directional I···N halogen bonds in coordination complexes, demonstrating that the iodo substituent can serve as a specific, geometrically defined interaction motif [2]. The 4-iodo-N-pyridin-3-yl regioisomer retains this capacity while presenting the pyridine nitrogen in the meta orientation, offering a distinct hydrogen-bonding and halogen-bonding topology compared to the 4-pyridyl analog. This dual hydrogen/halogen-bonding capability is structurally precluded in the 4-chloro and 4-bromo analogs due to their weaker σ-hole character.

halogen bonding sigma-hole crystal engineering iodine

Iodo Substituent Enables Superior Synthetic Diversification via Cross-Coupling Relative to Chloro and Bromo Analogs

The aryl iodide moiety in 4-iodo-N-pyridin-3-ylbenzamide provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, with reactivity superior to the corresponding bromide and far exceeding the chloride [1]. This differential reactivity has been exploited in the synthesis of affinity chromatography reagents for renal cell carcinoma target identification, where a 4-iodo-(3-pyridylphenylsulfonyl)benzamide was elaborated via Sonogashira coupling with a propargyl hexaethylene glycol carbamate [2]. The chloro analog (IC50 420 nM for CYP11B2) and bromo analog (IC50 104 nM) are significantly less reactive in oxidative addition, the rate-determining step of cross-coupling, making the iodo compound the preferred starting material for libraries requiring late-stage diversification.

Sonogashira coupling Suzuki coupling cross-coupling iodoarene

Physicochemical Differentiation: XLogP3, Molecular Weight, and Permeability Implications Versus 4-Halogen Comparators

4-Iodo-N-pyridin-3-ylbenzamide (MW 324.12 g/mol, XLogP3 2.4) occupies a distinct physicochemical space compared to its 4-chloro (MW 232.66 g/mol) and 4-bromo (MW 277.12 g/mol) analogs [1][2]. The approximately 92 Da mass increment from chloro to iodo and the corresponding increase in lipophilicity (ΔXLogP3 estimated at +0.8 to +1.2 units versus the chloro analog) directly affect membrane permeability, plasma protein binding, and tissue distribution [1]. These differences are large enough to produce measurable shifts in in vitro ADME parameters, including Caco-2 permeability and microsomal stability. While the class-wide N-(pyridin-3-yl)benzamide chemotype has demonstrated favorable selectivity profiles, the physicochemical divergence among halogen analogs precludes direct substitution without re-optimization of pharmacokinetic properties.

lipophilicity XLogP3 molecular weight drug-likeness

Recommended Application Scenarios for 4-Iodo-N-pyridin-3-ylbenzamide Based on Verified Evidence


CYP11B2 Aldosterone Synthase Inhibitor Screening and SAR Expansion

4-Iodo-N-pyridin-3-ylbenzamide is positioned as the highest-halogen congener in the N-(pyridin-3-yl)benzamide CYP11B2 inhibitor series, with close analogs showing IC50 values of 104 nM (4-bromo) and 420 nM (4-chloro). The iodo analog is the logical choice for pushing the potency frontier of this chemotype, and its procurement enables head-to-head SAR studies to quantify the halogen contribution to CYP11B2 inhibition within a single experimental system [1][2].

Halogen-Bonding Structural Biology and Co-Crystallization Studies

The strong σ-hole of the para-iodo substituent provides a specific, directional halogen-bonding motif that can stabilize protein-ligand complexes. Procurement of this compound is recommended for co-crystallization trials with CYP11B2 or other targets where halogen bonding may contribute to binding pose stabilization, offering clearer electron density and higher-resolution structures compared to bromo or chloro congeners [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The iodo substituent is the most reactive handle for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings within the N-(pyridin-3-yl)benzamide series. Researchers building derivative libraries should procure the 4-iodo compound as the preferred starting material for mild-condition, high-yield diversification, as demonstrated in the synthesis of renal cell carcinoma affinity reagents [1].

ADME Probe Compound for Halogen-Dependent Physicochemical Profiling

With MW 324.12 g/mol and XLogP3 2.4, the 4-iodo compound occupies a distinct lipophilicity-mass space compared to its chloro (MW 232.66) and bromo (MW 277.12) analogs. Procurement of all three halogen congeners enables systematic profiling of halogen-dependent effects on membrane permeability, metabolic stability, and plasma protein binding within a constant scaffold, providing valuable data for computational ADME model validation [1].

Quote Request

Request a Quote for 4-iodo-N-pyridin-3-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.